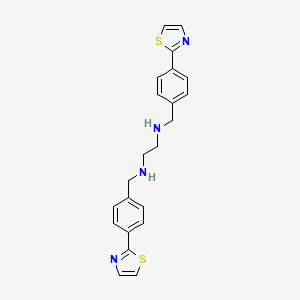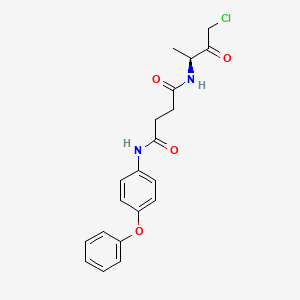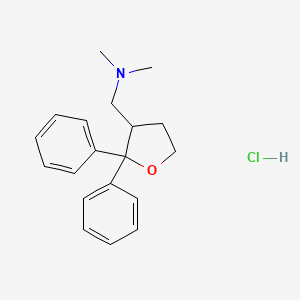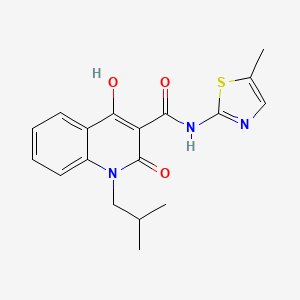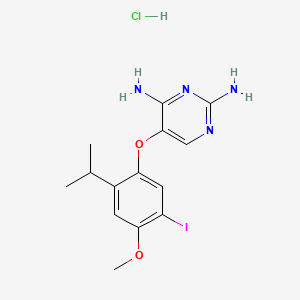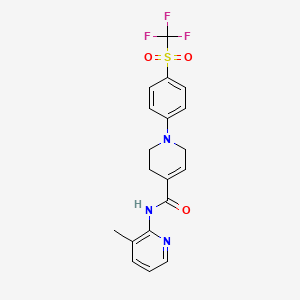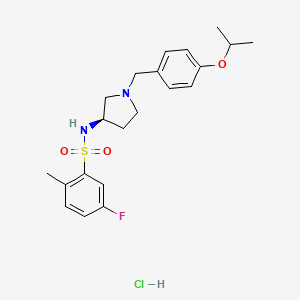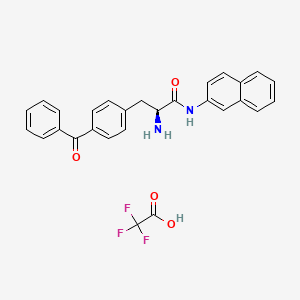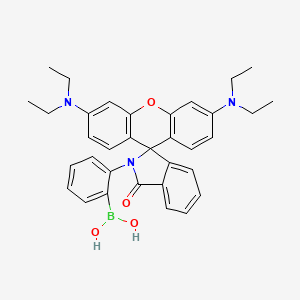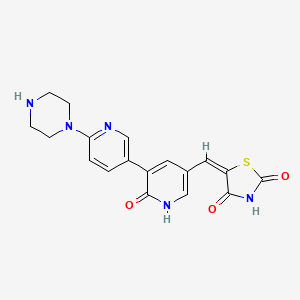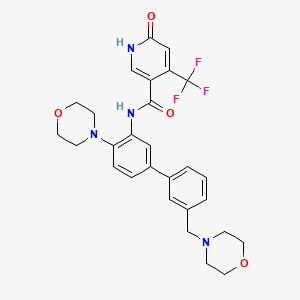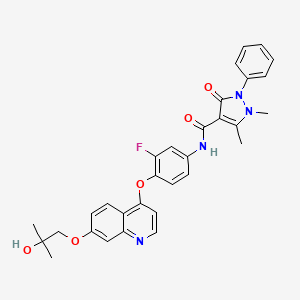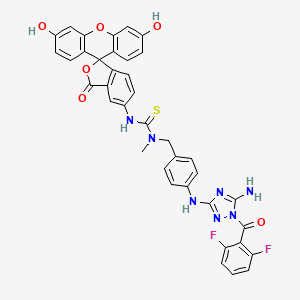
JAK2 JH2 Tracer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JAK2 JH2 Tracer, also known as Tracer 5, is a fluorescent probe specifically designed for the Janus Kinase 2 (JAK2) pseudokinase domain (JH2). This compound is utilized in scientific research to study the binding interactions and functional mechanisms of the JAK2 JH2 domain. It has a high binding affinity with a dissociation constant (Kd) of 0.2 micromolar, making it a valuable tool for investigating the JAK2 signaling pathway .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of JAK2 JH2 Tracer involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The exact synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as condensation, cyclization, and purification processes.
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors, followed by purification steps such as crystallization and chromatography. The compound is then formulated into a stable form for distribution and use in research .
化学反应分析
Types of Reactions: JAK2 JH2 Tracer primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It is designed to bind specifically to the JAK2 JH2 domain, making it a useful probe for studying protein-ligand interactions.
Common Reagents and Conditions: The compound is typically used in fluorescence polarization assays and other binding studies. Common reagents include buffers, solvents like dimethyl sulfoxide (DMSO), and fluorescent tags. The conditions for these reactions are optimized to maintain the stability and activity of the tracer .
Major Products Formed: The primary product of interest is the complex formed between this compound and the JAK2 JH2 domain. This complex can be analyzed using various biochemical and biophysical techniques to gain insights into the binding affinity and specificity of the tracer .
科学研究应用
JAK2 JH2 Tracer has a wide range of applications in scientific research:
Chemistry: It is used to study the binding interactions of small molecules with the JAK2 JH2 domain, aiding in the design of selective inhibitors.
Biology: The tracer helps in understanding the role of JAK2 in cellular signaling pathways, particularly in the context of hematopoiesis and immune responses.
Medicine: It is valuable in the development of therapeutic agents targeting JAK2-related diseases, such as myeloproliferative neoplasms and leukemia.
Industry: The compound is used in high-throughput screening assays to identify potential drug candidates that modulate JAK2 activity
作用机制
JAK2 JH2 Tracer exerts its effects by binding to the JAK2 JH2 domain, a pseudokinase domain that regulates the activity of the adjacent kinase domain (JH1). The binding of the tracer to JH2 helps in stabilizing the inactive conformation of JAK2, thereby inhibiting its kinase activity. This mechanism is crucial for studying the regulation of JAK2 signaling and identifying potential therapeutic targets .
相似化合物的比较
Diaminotriazole-based Ligands: These compounds also target the JAK2 JH2 domain but may have different binding affinities and specificities.
Phenylpyrazolo-pyrimidone Derivatives: These molecules are designed to bind both JAK2 JH1 and JH2 domains, offering a broader range of inhibition.
Selective JAK2 Inhibitors: Compounds like ruxolitinib and fedratinib target the JAK2 kinase domain but differ in their selectivity and clinical applications
Uniqueness of JAK2 JH2 Tracer: this compound is unique due to its high specificity for the JAK2 JH2 domain and its utility as a fluorescent probe. This specificity allows for detailed studies of JAK2 regulation and the development of selective inhibitors with minimal off-target effects .
属性
IUPAC Name |
1-[[4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]phenyl]methyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-1-methylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H27F2N7O6S/c1-46(18-19-5-7-20(8-6-19)42-36-44-35(41)47(45-36)33(50)32-28(39)3-2-4-29(32)40)37(54)43-21-9-12-25-24(15-21)34(51)53-38(25)26-13-10-22(48)16-30(26)52-31-17-23(49)11-14-27(31)38/h2-17,48-49H,18H2,1H3,(H,43,54)(H3,41,42,44,45) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJQEPALUDJGLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)NC2=NN(C(=N2)N)C(=O)C3=C(C=CC=C3F)F)C(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H27F2N7O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
